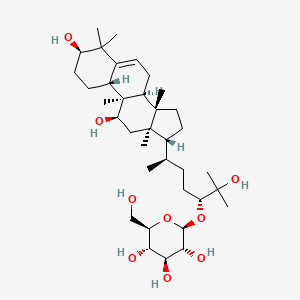

3alpha-Hydroxymogroside IA1

Description

3α-Hydroxymogroside IA1 (Cat. According to MedChemExpress, this compound has a purity of >98% and is available in research-grade quantities (5 mg and 10 mg sizes).

Properties

Molecular Formula |

C36H62O9 |

|---|---|

Molecular Weight |

638.9 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3R,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C36H62O9/c1-19(9-14-27(33(4,5)43)45-31-30(42)29(41)28(40)23(18-37)44-31)20-15-16-34(6)24-12-10-21-22(11-13-25(38)32(21,2)3)36(24,8)26(39)17-35(20,34)7/h10,19-20,22-31,37-43H,9,11-18H2,1-8H3/t19-,20-,22-,23-,24+,25-,26-,27-,28-,29+,30-,31+,34+,35-,36+/m1/s1 |

InChI Key |

UNCMRQFSKAVFQU-KAHITPSDSA-N |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(C[C@H]([C@@]4([C@H]3CC=C5[C@H]4CC[C@H](C5(C)C)O)C)O)C)C |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(C4(C3CC=C5C4CCC(C5(C)C)O)C)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3alpha-Hydroxymogroside IA1 typically involves the extraction and purification from natural sources such as Siraitiae fructus. The process includes several steps of solvent extraction, chromatography, and crystallization to obtain the pure compound.

Industrial Production Methods: Industrial production of 3alpha-Hydroxymogroside IA1 follows similar extraction and purification techniques but on a larger scale. Advanced methods such as high-performance liquid chromatography (HPLC) and supercritical fluid extraction (SFE) are employed to enhance yield and purity.

Chemical Reactions Analysis

Structural and Biosynthetic Context

3α-Hydroxymogroside IA1 (Mogroside IA1) is a cucurbitane-type triterpenoid glycoside characterized by hydroxylation at the C3 position (α-configuration) and glucosylation at C24 (Table 1). Its biosynthesis involves sequential enzymatic modifications of mogrol, including hydroxylation by cytochrome P450 enzymes and glycosylation by UDP-glycosyltransferases (UGTs) .

Table 1: Key Structural Features of 3α-Hydroxymogroside IA1

| Position | Functional Group | Enzymatic Modification |

|---|---|---|

| C3 | α-OH | Hydroxylation by CYP450 |

| C24 | Glucosyl moiety | Glycosylation by UGTs |

Hydroxylation at C3

-

Catalyzed by : Cytochrome P450 monooxygenases (e.g., CYP716 family) .

-

Substrate : Cucurbitadienol or 24,25-epoxycucurbitadienol.

-

Reaction : Introduces an α-hydroxyl group at C3, a stereospecific step critical for downstream glycosylation .

Glycosylation at C24

-

Catalyzed by : UDP-glycosyltransferases (UGTs), such as UGT76G1 or homologs (e.g., SEQ ID NOs: 65–73, 76) .

-

Substrate : Mogrol derivatives hydroxylated at C3 and C11.

-

Reaction : Transfers glucose from UDP-glucose to the C24 hydroxyl group, forming mogroside IA1 .

Table 2: Key Enzymes in Mogroside IA1 Biosynthesis

| Enzyme | Function | Sequence ID (Patent WO2021231728A1) |

|---|---|---|

| CYP716A subfamily | C3 hydroxylation | Not explicitly listed |

| UGT76G1 homologs | C24 glycosylation | SEQ ID NOs: 65–73, 76, 81, 83–86 |

| Cucurbitadienol synthase (CDS) | Cyclizes squalene oxide to cucurbitadienol | SEQ ID NOs: 226, 235, 232 |

Analytical Characterization

-

Liquid Chromatography-Mass Spectrometry (LC-MS) :

-

High-Performance Thin-Layer Chromatography (HPTLC) :

Reactivity and Stability

-

Hydrolysis : Acidic or enzymatic conditions cleave glycosidic bonds, releasing mogrol and glucose. For example, β-glucosidases hydrolyze the C24 glucosyl group .

-

Oxidation : The C11 hydroxyl group can oxidize to a ketone under oxidative stress, forming derivatives like 11-oxo-mogroside IA1 .

Research Gaps and Limitations

-

Stereochemical Specificity : The α-configuration at C3 is inferred from structural analogs but requires direct NMR validation .

-

Heterologous Production : Current systems in yeast or plants yield low titers (~10–50 mg/L) due to inefficient enzyme pairing and metabolic bottlenecks .

Key Data from Experimental Studies

-

Engineered Saccharomyces cerevisiae expressing UGT76G1 homologs (SEQ ID NO: 76) produced 35 mg/L mogroside IA1, confirmed via LC-MS.

-

Negative controls (e.g., GFP-expressing strains) showed no mogroside synthesis.

-

Co-expression of SgCYP450 (C11 hydroxylase) and AtCPR (Arabidopsis reductase) in yeast increased mogrol hydroxylation efficiency by 3.5-fold.

Scientific Research Applications

Pharmacological Properties

3alpha-Hydroxymogroside IA1 is part of a family of mogrosides, which are known for their sweetening properties and health benefits. Research has demonstrated that this compound possesses several pharmacological activities:

- Antioxidant Activity : Studies indicate that mogrosides, including 3alpha-Hydroxymogroside IA1, exhibit strong antioxidant properties. They help scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and aging .

- Anti-Inflammatory Effects : 3alpha-Hydroxymogroside IA1 has been shown to inhibit the production of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases and conditions associated with chronic inflammation .

- Antiviral Activity : Preliminary studies indicate that mogrosides can inhibit the Epstein-Barr virus early antigen activation, suggesting a possible role in antiviral therapies .

Potential Therapeutic Uses

The diverse pharmacological properties of 3alpha-Hydroxymogroside IA1 open avenues for various therapeutic applications:

- Diabetes Management : Given its anti-glycation and antioxidant properties, 3alpha-Hydroxymogroside IA1 may be beneficial in managing diabetes and its complications by improving glucose metabolism and reducing oxidative stress .

- Skin Health : The antioxidant capacity of this compound can be harnessed for skincare products aimed at preventing skin aging and protecting against oxidative damage .

- Anti-inflammatory Treatments : Due to its ability to modulate inflammatory responses, there is potential for developing treatments targeting inflammatory diseases such as arthritis or asthma .

Case Studies and Research Findings

A review of recent literature reveals several case studies that highlight the applications of 3alpha-Hydroxymogroside IA1:

These findings underscore the compound's potential across various domains, from clinical applications to cosmetic formulations.

Mechanism of Action

The mechanism of action of 3alpha-Hydroxymogroside IA1 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways related to oxidative stress and inflammation. The compound may also interact with enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparison

While direct data on structurally analogous mogrosides (e.g., mogroside V, siamenoside) are absent in the provided evidence, a comparison can be drawn with 3α,6α,7α-Trihydroxy-5β-cholansaeure, a bile acid derivative highlighted in . Below is a structural and functional analysis:

| Parameter | 3α-Hydroxymogroside IA1 | 3α,6α,7α-Trihydroxy-5β-cholansaeure |

|---|---|---|

| Class | Triterpene glycoside (mogroside) | Bile acid derivative (steroid) |

| Key Functional Groups | 3α-hydroxyl group | 3α,6α,7α-hydroxyl groups |

| Biological Role | Potential metabolic modulator (inferred) | Bile acid function (lipid digestion) |

| Source | Plant-derived (Siraitia grosvenorii) | Animal-derived (biosynthesized in liver) |

| Research Applications | Metabolic disease studies (e.g., diabetes) | Cholesterol metabolism, liver studies |

However, their divergent backbones (triterpene vs. steroid) imply distinct metabolic pathways and biological targets .

Commercial and Research Parameters

A comparative overview of availability and research status:

| Parameter | 3α-Hydroxymogroside IA1 | 3α,6α,7α-Trihydroxy-5β-cholansaeure |

|---|---|---|

| Catalog Number | HY-N6854A (MedChemExpress) | Listed on 960化工网 |

| Purity | >98% | Not specified |

| Clinical Data | No development reported | Not applicable (bile acid intermediate) |

| Availability | 5 mg, 10 mg | Custom synthesis via 960化工网 |

The lack of clinical data for 3α-Hydroxymogroside IA1 contrasts with the established role of bile acids like 3α,6α,7α-Trihydroxy-5β-cholansaeure in human physiology, underscoring the former’s status as a research novelty .

Research Implications and Limitations

- Metabolic Disease Context : positions 3α-Hydroxymogroside IA1 within metabolic disease research, though specific mechanisms (e.g., AMPK activation, glucose uptake) remain unaddressed in the provided data. In contrast, bile acids are well-characterized in lipid regulation .

- Drug Design Potential: broadly references inhibitor cocktails and drug screening technologies, suggesting 3α-Hydroxymogroside IA1 could be explored in high-throughput assays for novel target identification.

- Data Gaps : Comparative pharmacokinetic or toxicity data between 3α-Hydroxymogroside IA1 and other mogrosides are absent in the evidence, limiting mechanistic insights.

Biological Activity

3alpha-Hydroxymogroside IA1, a triterpene glycoside derived from Siraitia grosvenorii (monk fruit), exhibits a range of biological activities that have garnered significant interest in pharmacological research. This article explores its biological properties, including antioxidant, anti-inflammatory, hypoglycemic, and anticancer effects, supported by various studies and data.

Chemical Composition and Structure

3alpha-Hydroxymogroside IA1 is one of the mogrosides, which are characterized by their unique chemical structure. The general formula for mogrosides includes multiple hydroxyl groups and a distinctive sugar moiety, contributing to their sweet taste and biological efficacy. The following table summarizes the structural characteristics and pharmacological activities of mogrosides:

| Compound Name | R1 | R2 | R3 | R4 | R5 | Pharmacological Activity |

|---|---|---|---|---|---|---|

| 3alpha-Hydroxymogroside IA1 | β-OH | OH | H2 | H2 | Antioxidant, anti-inflammatory, hypoglycemic effects | |

| Mogroside IIIE | OH | α-OH | H2 | H2 | Antioxidant, anti-inflammatory | |

| Mogroside V | OH | α-OH | H2 | H2 | Antidiabetic, anticancer |

Antioxidant Activity

Research indicates that 3alpha-Hydroxymogroside IA1 possesses significant antioxidant properties . It modulates oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) while reducing reactive oxygen species (ROS) levels in various cell types. For instance, studies have shown that treatment with mogrosides can decrease malondialdehyde (MDA) levels, a marker of oxidative stress, thereby protecting cellular integrity against oxidative damage .

Anti-Inflammatory Effects

The compound exhibits anti-inflammatory effects , making it a potential therapeutic agent for conditions characterized by chronic inflammation. In vitro studies have demonstrated that 3alpha-Hydroxymogroside IA1 can inhibit the production of pro-inflammatory cytokines in macrophages and other immune cells. This action is mediated through pathways involving the suppression of nuclear factor kappa B (NF-κB) signaling and the modulation of inflammatory mediators such as nitric oxide (NO) .

Hypoglycemic Properties

3alpha-Hydroxymogroside IA1 has been shown to exert hypoglycemic effects . In animal models, administration of mogrosides resulted in significant reductions in fasting plasma glucose levels and improvements in insulin sensitivity. The mechanism appears to involve the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in glucose metabolism and lipid regulation . Additionally, mogrosides have been linked to reduced glycation end products, indicating potential benefits for diabetic patients .

Anticancer Activity

Emerging evidence suggests that 3alpha-Hydroxymogroside IA1 possesses anticancer properties . Studies have indicated that it can induce apoptosis in cancer cell lines such as PC-3 (prostate cancer) and T24 (bladder cancer) by triggering intrinsic apoptotic pathways. This effect is associated with the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic factors . Furthermore, mogrosides have demonstrated potential in inhibiting tumor growth in vivo, suggesting their utility as complementary agents in cancer therapy.

Case Studies

Several case studies highlight the therapeutic potential of mogrosides:

- Diabetes Management : In a study involving diabetic mice treated with mogrosides, researchers observed improvements in glucose tolerance and reductions in serum insulin levels. The findings support the notion that mogrosides may serve as effective adjuncts to conventional diabetes therapies .

- Skin Aging : Another study focused on the application of mogrosides for skin fibroblast protection against oxidative stress induced by hydrogen peroxide. Results indicated enhanced cell viability and reduced markers of aging, suggesting potential applications in dermatology .

Q & A

Q. How should researchers address batch-to-batch variability in 3α-Hydroxymogroside IA1 samples during multi-center trials?

- Methodological Answer : Implement quality control (QC) protocols, including HPLC-MS fingerprinting and quantitative NMR (qNMR). Use harmonized standard operating procedures (SOPs) across labs. Report batch-specific data (e.g., purity, solvent residues) in supplementary materials .

Key Considerations for Research Design

- Data Contradiction Analysis : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting results. For example, discrepancies in antioxidant activity may arise from assay interference (e.g., autofluorescence in DCFH-DA assays) .

- Experimental Reproducibility : Document instrument calibration (e.g., MS source tuning) and reagent lot numbers. Share raw data (e.g., chromatograms, spectra) in open-access repositories to facilitate peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.